(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid is a complex organic compound that belongs to the class of amino acids and peptides. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The indole ring structure within the compound suggests potential biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the indole derivative using a coupling reagent like HATU or EDCI in the presence of a base such as DIPEA.
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process of coupling and deprotection. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-CPBA.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, DCM, room temperature.
Reduction: LiAlH4, THF, reflux.
Substitution: Various nucleophiles, solvents like DMF, elevated temperatures.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of peptides and proteins. Its Fmoc-protected form allows for selective deprotection and coupling, facilitating the construction of complex peptide sequences.
Biology
In biological research, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid is studied for its potential interactions with enzymes and receptors. The indole ring structure is known to mimic tryptophan, an essential amino acid, making it useful in studying protein-ligand interactions.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. The indole ring is a common motif in many bioactive molecules, suggesting possible roles in drug development.
Industry
Industrially, this compound is used in the production of synthetic peptides, which are employed in various applications, including pharmaceuticals, diagnostics, and research.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid involves its interaction with specific molecular targets. The indole ring can interact with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure.
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid is unique due to its combination of the Fmoc protecting group and the indole ring structure. This combination allows for selective reactions and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C28H26N2O4 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1-methylindol-6-yl)butanoic acid |
InChI |
InChI=1S/C28H26N2O4/c1-30-15-14-19-12-10-18(16-26(19)30)11-13-25(27(31)32)29-28(33)34-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-10,12,14-16,24-25H,11,13,17H2,1H3,(H,29,33)(H,31,32)/t25-/m0/s1 |
InChI Key |
BGXMHWCHQNQHEA-VWLOTQADSA-N |
Isomeric SMILES |
CN1C=CC2=C1C=C(C=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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